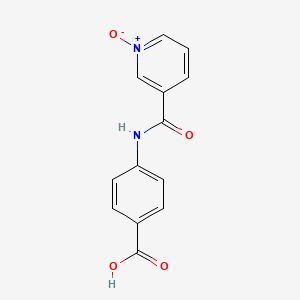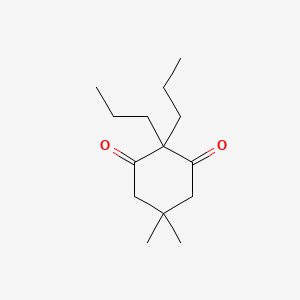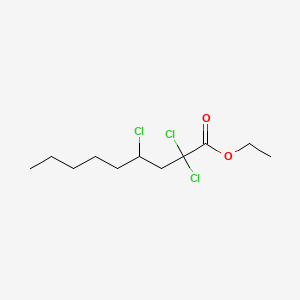
Ethyl 2,2,4-trichlorononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2,4-trichlorononanoate is an organic compound with the molecular formula C11H19Cl3O2 It is a chlorinated ester, characterized by the presence of three chlorine atoms attached to a nonanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,4-trichlorononanoate typically involves the esterification of 2,2,4-trichlorononanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,2,4-trichlorononanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 2,2,4-trichlorononanoic acid.
Reduction: Formation of less chlorinated nonanoates.
Substitution: Formation of hydroxyl or amino derivatives of nonanoates.
Aplicaciones Científicas De Investigación
Ethyl 2,2,4-trichlorononanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ester functionalities into molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2,4-trichlorononanoate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity to certain targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2,2,4-trichlorobutanoate: Another chlorinated ester with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure but with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure but with a six-carbon chain.
Comparison: Ethyl 2,2,4-trichlorononanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of three chlorine atoms also imparts distinct characteristics compared to other chlorinated esters with fewer chlorine atoms or shorter carbon chains.
Propiedades
Número CAS |
68039-28-1 |
|---|---|
Fórmula molecular |
C11H19Cl3O2 |
Peso molecular |
289.6 g/mol |
Nombre IUPAC |
ethyl 2,2,4-trichlorononanoate |
InChI |
InChI=1S/C11H19Cl3O2/c1-3-5-6-7-9(12)8-11(13,14)10(15)16-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
JPICAFMHFSTXNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(C(=O)OCC)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
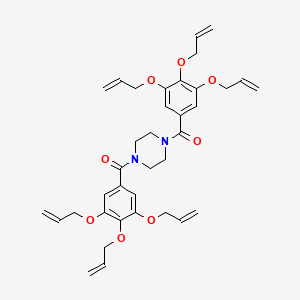
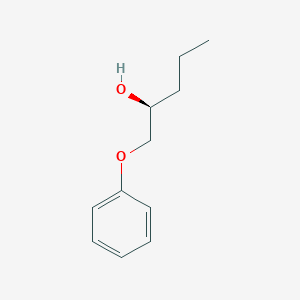
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
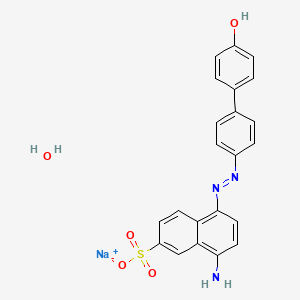
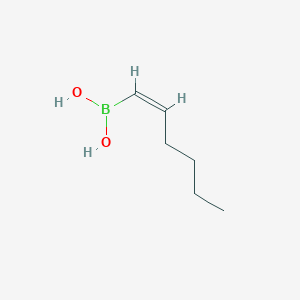
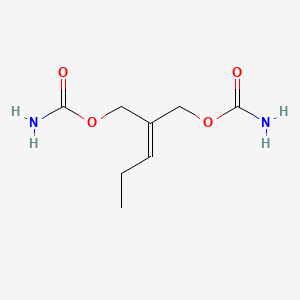
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
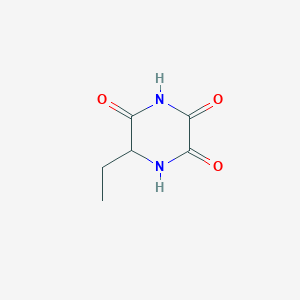
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
